2-Methoxy-5-nitropyrimidine
Overview
Description
2-Methoxy-5-nitropyrimidine is an organic compound with the molecular formula C5H5N3O3. It is a derivative of pyrimidine, characterized by the presence of a methoxy group at the second position and a nitro group at the fifth position on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-nitropyrimidine typically involves the nitration of 2-methoxypyrimidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the pure compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of 2-formyl-5-nitropyrimidine or 2-carboxy-5-nitropyrimidine.
Reduction: Formation of 2-methoxy-5-aminopyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-nitropyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 2-Methoxy-5-nitropyrimidine exerts its effects is primarily through its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids or proteins, leading to potential antimicrobial or anticancer activities. The methoxy group can also participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
- 2-Methoxy-5-nitropyridine
- 2-Methoxypyrimidine
- 5-Nitropyrimidine
- 2-Chloro-5-nitropyridine
Comparison: 2-Methoxy-5-nitropyrimidine is unique due to the simultaneous presence of both a methoxy and a nitro group on the pyrimidine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. Compared to 2-Methoxy-5-nitropyridine, the pyrimidine derivative has a different ring structure, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
2-methoxy-5-nitropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-11-5-6-2-4(3-7-5)8(9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUHFIFABZPKHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326474 | |
Record name | 2-Methoxy-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14001-69-5 | |
Record name | 14001-69-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxy-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-5-nitropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Methoxy-5-nitropyrimidine utilized in the synthesis of pyrimido[5,4-e]-as-triazine derivatives?
A1: The research describes the use of 4-[N′-(1-Ethoxypropylidene)hydrazino]-2-methoxy-5-nitropyrimidine as a key starting material []. This compound undergoes a series of reactions, including cyclization and ammonolysis, ultimately leading to the formation of various 3-alkyl-5(and 7)-amino-pyrimido[5,4-e]-as-triazines. The nitro group and the methoxy group on the pyrimidine ring are important for directing subsequent reactions and influencing the properties of the final compounds.
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